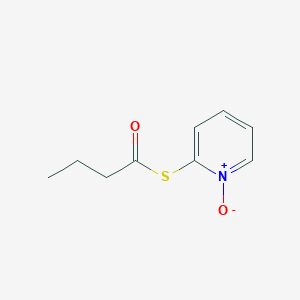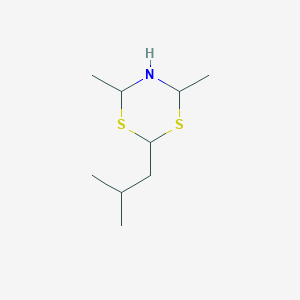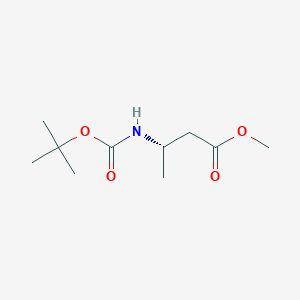
2-苯基苄基溴
概述
描述
2-Phenylbenzyl bromide is an organic compound with the chemical formula C13H11Br. It is a colorless or light yellow solid with an aromatic taste. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, aromatic ethers, ketones, alcohols, surfactants, antibacterial agents, dyes, and light stabilizers .
科学研究应用
2-Phenylbenzyl bromide has a wide range of applications in scientific research:
生化分析
Biochemical Properties
It is known that benzylic halides, such as 2-Phenylbenzyl bromide, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom at the same time that the bromine atom is released, forming a bromide anion .
Molecular Mechanism
It is known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom at the same time that the bromine atom is released, forming a bromide anion . This suggests that 2-Phenylbenzyl bromide could potentially interact with biomolecules through similar mechanisms.
准备方法
2-Phenylbenzyl bromide is primarily synthesized through benzylation. One common method involves the reaction of benzyl magnesium bromide with acetophenone to produce 2-phenylbenzyl alcohol, which is then brominated to yield 2-phenylbenzyl bromide . Another method includes the reaction of 2-bromomethylbromobenzene with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in 1,4-dioxane at 100°C for 3 hours, resulting in a 79% yield .
化学反应分析
2-Phenylbenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include phenylboronic acid, potassium carbonate, and palladium catalysts.
Major Products: The major products formed from these reactions include 2-phenylbenzyl alcohol and other substituted biphenyl derivatives.
作用机制
The mechanism of action of 2-Phenylbenzyl bromide involves its reactivity as a halogenated hydrocarbon. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways, depending on the specific application .
相似化合物的比较
2-Phenylbenzyl bromide can be compared with other similar compounds such as:
Benzyl bromide: Similar in structure but lacks the phenyl group attached to the benzyl moiety.
4-Phenylbenzyl chloride: Similar but contains a chlorine atom instead of a bromine atom.
3-Phenylbenzyl bromide: Similar but with the phenyl group attached at a different position on the benzyl ring.
These comparisons highlight the unique reactivity and applications of 2-Phenylbenzyl bromide due to the presence of both the phenyl and bromine groups, which influence its chemical behavior and utility in various fields.
属性
IUPAC Name |
1-(bromomethyl)-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZHJJUKFXNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294737 | |
| Record name | 2-Phenylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-09-9 | |
| Record name | 19853-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
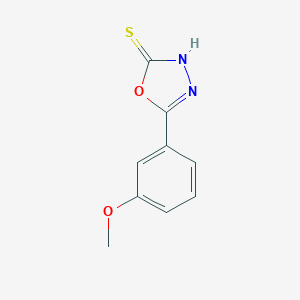
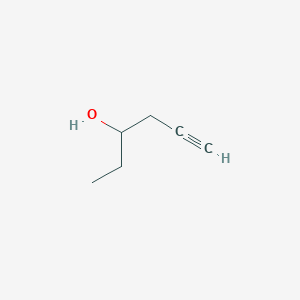
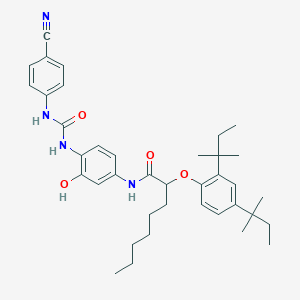
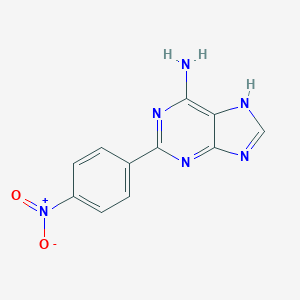
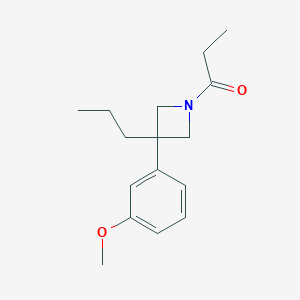

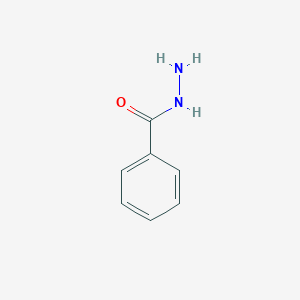

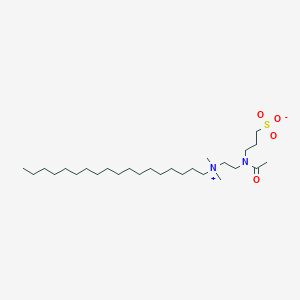
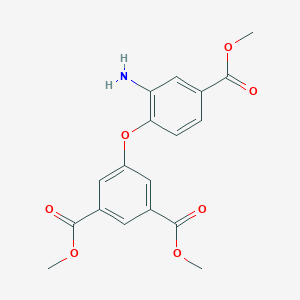
![5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B10547.png)
